Dunnianol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-bis(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O3/c1-4-7-18-10-12-25(28)21(14-18)23-16-20(9-6-3)17-24(27(23)30)22-15-19(8-5-2)11-13-26(22)29/h4-6,10-17,28-30H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBCEMUNKQWXGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)O)C2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological Activity of Illicium simonsii Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Illicium simonsii, a member of the Illiciaceae family, is an evergreen shrub found predominantly in Southwestern China. Traditionally, it has been utilized in folk medicine for a variety of ailments. Recent scientific investigations have begun to systematically evaluate the pharmacological properties of its extracts, revealing a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current research on the biological activities of Illicium simonsii extracts, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Chemical Composition
The diverse biological activities of Illicium simonsii are attributable to its complex chemical composition. Phytochemical analyses have identified a rich array of secondary metabolites, including:
-
Sesquiterpenoids: Anisatin, (1S)-minwanenone, and other seco-prezizaane-type sesquiterpenes are characteristic of this species.
-
Lignans: Compounds such as pinoresinol and matairesinol have been isolated.
-
Flavonoids: Various flavonoid derivatives contribute to the plant's bioactivity.
-
Essential Oils: The essential oil is primarily composed of β-caryophyllene, δ-cadinene, and methyl eugenol.
Biological Activities and Quantitative Data
Extracts of Illicium simonsii and its isolated compounds have demonstrated a range of biological effects, including antiviral, neuroprotective, cytotoxic, antimicrobial, and insecticidal activities. The following tables summarize the key quantitative findings from various studies.
Table 1: Antiviral and Neuroprotective Activity
| Compound/Extract | Biological Activity | Assay System | Result | Reference |
| Illisimonone A | Antiviral | Coxsackie B3 virus | IC50: 3.70 μM | [1][2] |
| Illisimonin B | Neuroprotective | Oxygen-glucose deprivation in SK-N-SH cells | 57.6% cell survival | [1] |
| Henrylactone A | Neuroprotective | Oxygen-glucose deprivation in SK-N-SH cells | 58.0% cell survival | [1] |
Table 2: Cytotoxic Activity
| Compound/Extract | Cell Line | Assay | Result | Reference |
| Anisatin | NCI-H460 (Lung Cancer) | MTT | Strong inhibition (comparable to 5-fluorouracil) | |
| (1S)-minwanenone | NCI-H460 (Lung Cancer) | MTT | Strong inhibition (comparable to 5-fluorouracil) | |
| Anisatin | SMMC-7721 (Hepatocellular Carcinoma) | MTT | Strong inhibition (comparable to 5-fluorouracil) | |
| (1S)-minwanenone | SMMC-7721 (Hepatocellular Carcinoma) | MTT | Strong inhibition (comparable to 5-fluorouracil) | |
| Petroleum Ether Extract | HepG2 (Hepatocellular Carcinoma) | MTT | IC50: 55.03 µg/mL | |
| Petroleum Ether Extract | Bel-7404 (Hepatocellular Carcinoma) | MTT | IC50: 59.67 µg/mL |
Table 3: Antimicrobial Activity
| Compound/Extract | Microorganism | Assay | Result (MIC) | Reference |
| Compound 3 (an ether derivative of sesquiterpene) | Staphylococcus aureus | Microdilution | 128 µg/mL | [3] |
| Pressafonin A (Compound 6) | Staphylococcus aureus | Microdilution | 2-8 µg/mL | [3] |
| Pressafonin B (Compound 7) | Staphylococcus aureus | Microdilution | 2-8 µg/mL | [3] |
| Pressafonin A (Compound 6) | Methicillin-resistant S. aureus (MRSA) | Microdilution | 2-8 µg/mL | [3] |
| Pressafonin B (Compound 7) | Methicillin-resistant S. aureus (MRSA) | Microdilution | 2-8 µg/mL | [3] |
Table 4: Insecticidal Activity
| Extract/Compound | Pest Species | Assay | Result | Reference |
| Essential Oil | Sitophilus zeamais (Maize Weevil) | Fumigant Toxicity | LC50: 14.95 mg/L air | [4] |
| Essential Oil | Sitophilus zeamais (Maize Weevil) | Contact Toxicity | LD50: 112.74 µ g/adult | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Antiviral Activity Assay (Coxsackie B3 Virus)
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the Coxsackie B3 virus.
Methodology:
-
Cell Culture: Vero cells are seeded in 96-well plates and cultured until a confluent monolayer is formed.
-
Virus Infection: The cell culture medium is removed, and the cells are infected with a suspension of Coxsackie B3 virus.
-
Compound Treatment: Simultaneously, the cells are treated with various concentrations of the test compound (e.g., Illisimonone A). A virus-only control and a cell-only control are included.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere until the cytopathic effect (CPE) in the virus control group reaches 80-100%.
-
Viability Assessment: The cell viability is assessed using the MTT assay (see protocol below).
-
IC50 Calculation: The absorbance values are used to calculate the percentage of inhibition for each compound concentration. The IC50 value is then determined by regression analysis.
Neuroprotective Effect Assay (Oxygen-Glucose Deprivation)
Objective: To evaluate the protective effect of a compound on neuronal cells under ischemic conditions simulated by oxygen-glucose deprivation (OGD).
Methodology:
-
Cell Culture: Human neuroblastoma cells (SK-N-SH) are cultured in appropriate media and seeded in 96-well plates.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specified period (e.g., 24 hours) to induce cell injury.
-
Compound Treatment: The test compounds (e.g., Illisimonin B, Henrylactone A) are added to the glucose-free medium at the time of OGD induction. A control group without compound treatment is included.
-
Reperfusion: After the OGD period, the medium is replaced with normal glucose-containing culture medium, and the cells are returned to a normoxic incubator for a recovery period (e.g., 24 hours).
-
Viability Assessment: Cell viability is quantified using the MTT assay.
-
Data Analysis: The survival rate is calculated as the percentage of viable cells in the treated group compared to the control group.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., NCI-H460, SMMC-7721, HepG2) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound or extract for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Activity Assay (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, MRSA) is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Insecticidal Activity Assays
a) Fumigant Toxicity Assay
Objective: To assess the toxicity of volatile compounds to insects.
Methodology:
-
Test Arena: A sealed container (e.g., a glass jar) is used as the test arena.
-
Compound Application: A filter paper impregnated with a specific concentration of the essential oil is placed inside the container, ensuring no direct contact with the insects.
-
Insect Introduction: A known number of adult insects (e.g., Sitophilus zeamais) are introduced into the container.
-
Incubation: The container is sealed and kept at a controlled temperature and humidity for a defined period (e.g., 24 hours).
-
Mortality Assessment: The number of dead insects is counted, and the percentage of mortality is calculated.
-
LC50 Calculation: The lethal concentration 50 (LC50), the concentration that kills 50% of the test insects, is determined by testing a range of concentrations and using probit analysis.
b) Contact Toxicity Assay
Objective: To evaluate the toxicity of a compound upon direct contact with an insect.
Methodology:
-
Topical Application: A small, precise volume of the test substance dissolved in a suitable solvent (e.g., acetone) is applied topically to the dorsal thorax of each insect using a micro-applicator.
-
Control Group: A control group of insects is treated with the solvent only.
-
Observation: The treated insects are placed in a clean container with a food source and observed for mortality at specific time intervals (e.g., 24, 48 hours).
-
LD50 Calculation: The lethal dose 50 (LD50), the dose that kills 50% of the test insects, is calculated by testing a series of doses and applying probit analysis.
Signaling Pathway Modulation
A petroleum ether extract of Illicium simonsii has been shown to exert anti-hepatocellular carcinoma (HCC) effects by modulating key signaling pathways involved in inflammation, cell proliferation, and apoptosis. The extract was found to downregulate the TLR4/MyD88/NF-κB and JAK2/STAT3 signaling pathways.
Experimental Workflow for Signaling Pathway Analysis
Caption: Workflow for Investigating Signaling Pathway Modulation.
Modulation of TLR4/MyD88/NF-κB and JAK2/STAT3 Signaling Pathways in HCC
The petroleum ether extract of I. simonsii was found to induce apoptosis in HepG2 cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. This effect is mediated through the inhibition of the TLR4/MyD88/NF-κB and JAK2/STAT3 pathways.
Caption: I. simonsii Extract Inhibits HCC Proliferation and Induces Apoptosis.
Conclusion
The extracts and chemical constituents of Illicium simonsii exhibit a remarkable range of biological activities, underscoring the plant's potential as a source of novel therapeutic leads. The data presented in this guide highlight significant antiviral, neuroprotective, cytotoxic, antimicrobial, and insecticidal properties. The elucidation of its modulatory effects on key signaling pathways in cancer provides a mechanistic basis for its anti-tumor activity. Further research, including in vivo studies and detailed structure-activity relationship analyses, is warranted to fully explore the therapeutic potential of the bioactive compounds derived from Illicium simonsii. This comprehensive guide serves as a foundational resource to stimulate and support these future research and development endeavors.
References
- 1. Potential Molecular Mechanism of Illicium simonsii Maxim Petroleum Ether Fraction in the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. texaschildrens.org [texaschildrens.org]
Spectroscopic Blueprint of Dunnianol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Dunnianol, a sesqui-neolignan found in the leaves and stems of Illicium simonsii. This compound and its derivatives have garnered interest for their potential biological activities, including moderate antibacterial properties. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development by consolidating the key spectroscopic information and experimental methodologies for the unambiguous identification and characterization of this natural product.
Spectroscopic Data for this compound Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in a comprehensive tabular format in the searched sources. |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available in a comprehensive tabular format in the searched sources. |
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in a comprehensive tabular format in the searched sources. |
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Interpretation |
| Data not available in a comprehensive tabular format in the searched sources. |
Note: The specific quantitative spectroscopic data for this compound was not available in a comprehensive tabular format in the publicly accessible scientific literature searched. Researchers are advised to consult specialized databases or publications focusing on the detailed isolation and structural elucidation of compounds from Illicium simonsii for this information.
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed in the characterization of natural products like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of purified this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00).
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion. Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 MHz or higher. A larger spectral width (e.g., 0-220 ppm) is used. Proton decoupling techniques, such as Broadband decoupling, are employed to simplify the spectrum to single lines for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
Mass Spectrometry (MS)
Instrumentation: High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer are commonly used.
Analysis: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the ion source. The mass spectrum will show the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻), which provides the molecular weight. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable structural information.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid this compound sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
Analysis: The sample is placed in the beam of an FT-IR spectrometer. The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (typically 4000-400 cm⁻¹), reveals the presence of specific functional groups based on their characteristic absorption bands.
Visualizing Experimental Workflow and Potential Mechanism of Action
To aid in the understanding of the processes involved in this compound research, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for its characterization and a proposed mechanism of action for its derivatives.
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: Proposed antibacterial mechanism of action for this compound derivatives.
Dunnianol and its Natural Derivatives: A Technical Guide for Researchers
An In-depth Exploration of a Promising Sesquineolignan Scaffold for Drug Discovery
Introduction
Dunnianol, a sesquineolignan first isolated from the leaves and stems of Illicium simonsii Maxim, has emerged as a molecule of significant interest in medicinal chemistry.[1] Characterized by its unique triphenyl structure, this compound and its natural and synthetic derivatives have demonstrated a range of biological activities, most notably potent antibacterial effects against drug-resistant pathogens. This technical guide provides a comprehensive overview of this compound, its natural congeners, and synthetic analogues, with a focus on their biological activities, mechanisms of action, and the experimental methodologies used in their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Core Compound and its Natural Derivatives
This compound belongs to a class of compounds known as sesquineolignans, which are formed from three phenylpropanoid units. Its natural source, plants of the Illicium genus, are known to produce a variety of structurally related compounds.
Natural Derivatives of this compound
Several natural derivatives of this compound have been isolated from Illicium species, including:
-
Isothis compound: A structural isomer of this compound.
-
Macranthol: Another related sesquineolignan.
The biological activities of these natural derivatives are an active area of research, with initial studies suggesting potential roles in promoting neurite outgrowth, indicating possible applications in neuroscience.
Biological Activities and Therapeutic Potential
The primary therapeutic potential of this compound derivatives, particularly synthetic analogues, lies in their antibacterial properties. This compound itself exhibits moderate antibacterial activity. However, chemical modifications have led to the development of potent derivatives with enhanced efficacy.
Antibacterial Activity
A significant body of research has focused on the synthesis of this compound-based Mannich bases to improve its inherent antibacterial activity. These efforts have yielded compounds with excellent efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.
Mechanism of Action: Cell Membrane Disruption
The primary mechanism of antibacterial action for the most potent this compound derivatives is the disruption of the bacterial cell membrane.[1] This mechanism is advantageous as it is less likely to induce microbial resistance compared to antibiotics that target specific metabolic pathways. The disruption of the cell membrane leads to the leakage of intracellular components and rapid bacterial cell death.
Cytotoxicity
The evaluation of cytotoxicity is a critical step in the development of any new therapeutic agent. The cytotoxic profiles of this compound and its derivatives are assessed against various cell lines to determine their therapeutic index.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.
Table 1: Antibacterial Activity of this compound and its Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Moderate Activity | [1] |
| 5a' (Mannich Base Derivative) | Staphylococcus aureus | 1-2 | [1] |
| 5a' (Mannich Base Derivative) | MRSA (clinically isolated) | 1-2 | [1] |
Table 2: Cytotoxicity of this compound Derivatives (Hypothetical Data for Illustrative Purposes)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HEK293 | >100 | - |
| Isothis compound | SH-SY5Y | 85 | - |
| Macranthol | HeLa | 65 | - |
| 5a' (Mannich Base Derivative) | L929 | >50 | - |
Note: The cytotoxicity data is illustrative and not based on a specific cited source in the provided search results. Further research is needed to populate this table with experimental data.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of this compound and its derivatives.
Synthesis of this compound-Based Mannich Bases
The synthesis of this compound-based Mannich bases is a key strategy for enhancing antibacterial activity. A general procedure involves the following steps:
-
Reaction Setup: this compound is dissolved in a suitable solvent, such as ethanol.
-
Addition of Reagents: A secondary amine (e.g., dimethylamine) and formaldehyde are added to the solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the Mannich reaction.
-
Work-up and Purification: The reaction mixture is worked up to remove unreacted reagents and byproducts. The crude product is then purified using techniques such as column chromatography to yield the desired Mannich base derivative.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. A standard broth microdilution method is commonly used:
-
Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., MRSA) is prepared in a suitable growth medium.
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound in which no visible bacterial growth is observed.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cells of a specific cell line are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 or 48 hours).
-
Addition of MTT: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Membrane Disruption Assay
Several methods can be employed to assess the membrane-disrupting activity of this compound derivatives. One common method involves monitoring the release of a fluorescent dye from liposomes.
-
Liposome Preparation: Liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein) are prepared.
-
Compound Incubation: The liposomes are incubated with different concentrations of the test compound.
-
Fluorescence Measurement: If the compound disrupts the liposome membrane, the encapsulated dye will be released, leading to an increase in fluorescence. This change in fluorescence is monitored over time using a fluorometer.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents.
Antibacterial Mechanism of Action
The primary antibacterial mechanism of action for potent this compound derivatives is the disruption of the bacterial cell membrane.
Caption: Proposed mechanism of antibacterial action of this compound derivatives.
Neurite Outgrowth Promotion
Preliminary evidence suggests that some this compound derivatives, such as isothis compound, may promote neurite outgrowth. The exact signaling pathways involved are still under investigation, but potential pathways that are often implicated in neurite outgrowth include the PI3K/Akt and MAPK/ERK pathways.
Caption: Hypothetical signaling cascade for isothis compound-induced neurite outgrowth.
Experimental Workflows
Visualizing the experimental workflows can aid in the planning and execution of research projects focused on this compound and its derivatives.
Caption: A typical workflow for the discovery and development of this compound-based therapeutic agents.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural product-inspired compounds with significant therapeutic potential, particularly as antibacterial agents. The ability of its synthetic derivatives to combat drug-resistant bacteria through membrane disruption highlights a valuable strategy in the ongoing fight against antimicrobial resistance. Further research is warranted in several key areas:
-
Expansion of the Derivative Library: The synthesis and evaluation of a broader range of this compound derivatives are needed to establish a more comprehensive structure-activity relationship.
-
Elucidation of Signaling Pathways: In-depth studies are required to fully understand the signaling pathways modulated by this compound and its natural derivatives, especially in the context of their effects on neuronal cells.
-
In Vivo Efficacy and Safety: Promising lead compounds need to be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
The continued exploration of the this compound scaffold holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.
References
Preliminary Cytotoxicity Screening of Dunnianol: A Methodological Whitepaper
Disclaimer: As of the latest literature review, specific studies on the preliminary cytotoxicity screening of Dunnianol are not publicly available. This document serves as an in-depth technical guide outlining a comprehensive, best-practice approach for conducting such a screening for a novel natural compound, using this compound as a hypothetical subject. The experimental protocols, data tables, and signaling pathways described herein are based on established methodologies in the field of toxicology and drug discovery.
Introduction
This compound, a sesquineolignan, has been identified and isolated from various plant species. While some derivatives of this compound have been investigated for their antibacterial properties, a thorough evaluation of its potential cytotoxicity against mammalian cells is a crucial first step in assessing its therapeutic potential and safety profile.[1] This technical guide provides a detailed framework for the preliminary in vitro cytotoxicity screening of this compound, intended for researchers, scientists, and professionals in drug development. The guide covers essential cell-based assays, including the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection.
Experimental Workflow for Preliminary Cytotoxicity Screening
The initial assessment of this compound's cytotoxicity would logically follow a tiered approach, starting with a general cell viability assay, followed by more specific assays to determine the mode of cell death if significant cytotoxicity is observed.
Caption: High-level workflow for cytotoxicity screening of this compound.
Data Presentation: Quantifying Cytotoxicity
All quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation. The following tables are examples of how data from the proposed assays would be presented.
Table 1: Cell Viability (MTT Assay) - IC50 Values of this compound
| Cell Line | Description | Incubation Time (h) | IC50 (µM) [95% CI] |
| A549 | Human Lung Carcinoma | 24 | e.g., 45.2 [41.8-48.9] |
| 48 | e.g., 32.7 [29.9-35.8] | ||
| MCF-7 | Human Breast Adenocarcinoma | 24 | e.g., 68.9 [63.1-75.2] |
| 48 | e.g., 51.4 [47.5-55.6] | ||
| HepG2 | Human Liver Hepatocellular Carcinoma | 24 | e.g., > 100 |
| 48 | e.g., 85.3 [79.2-91.9] | ||
| HEK293 | Human Embryonic Kidney (Normal) | 24 | e.g., > 100 |
| 48 | e.g., > 100 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2]
Table 2: Cell Membrane Integrity (LDH Assay) - % Cytotoxicity
| Cell Line | This compound Conc. (µM) | % Cytotoxicity (Mean ± SD) |
| A549 | 0 (Control) | e.g., 2.1 ± 0.5 |
| 25 | e.g., 15.8 ± 2.1 | |
| 50 | e.g., 35.2 ± 3.5 | |
| 100 | e.g., 68.9 ± 5.2 |
Table 3: Apoptosis vs. Necrosis (Annexin V/PI Assay) - Cell Population Distribution
| Treatment (A549 cells) | % Viable (Annexin V-/PI-) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| Control | e.g., 95.2 ± 1.8 | e.g., 2.1 ± 0.4 | e.g., 1.5 ± 0.3 | e.g., 1.2 ± 0.2 |
| This compound (45 µM) | e.g., 48.7 ± 3.5 | e.g., 25.4 ± 2.9 | e.g., 22.1 ± 2.5 | e.g., 3.8 ± 0.7 |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[3]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions and incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5][6][7]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[6]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.[6]
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[5][6][7] Add 50 µL of stop solution and measure the absorbance at 490 nm.[6]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100.
Caption: Workflow for the LDH cytotoxicity assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[9] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[9][10]
Protocol:
-
Cell Treatment: Treat cells with this compound at the determined IC50 concentration for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8][10][11]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry as soon as possible.[11]
Potential Signaling Pathways for Investigation
Should this compound induce apoptosis, further investigation into the underlying molecular mechanisms would be warranted. The two major apoptosis signaling pathways are the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[12][13]
Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.
These pathways involve a cascade of caspase activation, which are proteases central to the execution of apoptosis.[12][14] The extrinsic pathway is initiated by the binding of death ligands like TNF-α to their cell surface receptors, leading to the activation of caspase-8.[13] The intrinsic pathway is triggered by cellular stress, resulting in the release of cytochrome c from the mitochondria and the activation of caspase-9.[13][14] Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell.[14]
Conclusion
This technical guide outlines a robust and systematic approach for the preliminary cytotoxicity screening of this compound. By employing a combination of cell viability, membrane integrity, and apoptosis assays, researchers can obtain a comprehensive initial profile of this compound's effects on cancer and normal cell lines. The detailed protocols and data presentation formats provided herein are designed to ensure consistency and facilitate the clear interpretation of results, paving the way for further mechanistic studies and potential therapeutic development.
References
- 1. Discovery, Synthesis, and Biological Evaluation of this compound-Based Mannich Bases against Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. cellbiologics.com [cellbiologics.com]
- 7. 4.4. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [bio-protocol.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for the Purification of Dunnianol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dunnianol, a naturally occurring sesqui-neolignan, has garnered significant interest within the scientific community due to its notable biological activities, particularly its antibacterial properties. Found in plants of the Illicium genus, specifically the leaves and stems of Illicium simonsii, this compound serves as a promising scaffold for the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the efficient extraction, isolation, and purification of this compound from its natural plant source. The methodologies described herein are compiled from various scientific sources and are intended to provide a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug discovery.
Data Presentation: Purification Parameters
The following table summarizes the key quantitative parameters for the purification of this compound, offering a comparative overview of the different chromatographic techniques employed.
| Parameter | Column Chromatography (Silica Gel) | Preparative High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica Gel (200-300 mesh) | Reversed-Phase C18 |
| Mobile Phase/Solvent System | Gradient of Petroleum Ether and Ethyl Acetate | Isocratic or Gradient of Methanol and Water |
| Typical Gradient (Silica Gel) | Start with 100% Petroleum Ether, gradually increasing the polarity by adding Ethyl Acetate. A common gradient might be 100:0 to 80:20 (Petroleum Ether:Ethyl Acetate). | N/A |
| Typical Mobile Phase (HPLC) | N/A | 70% Methanol in Water |
| Flow Rate | Gravity-dependent or low pressure | 1-5 mL/min |
| Detection | Thin Layer Chromatography (TLC) with UV visualization | UV Detector at 280 nm |
| Purity Achieved | 70-90% | >95% |
| Typical Yield | Dependent on initial extract concentration | Dependent on purity of input from previous step |
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Illicium simonsii
This protocol outlines the initial extraction of this compound from the dried and powdered plant material.
Materials:
-
Dried leaves and stems of Illicium simonsii
-
95% Ethanol
-
Rotary evaporator
-
Filter paper and funnel
-
Grinder or mill
Procedure:
-
Grind the dried leaves and stems of Illicium simonsii into a fine powder.
-
Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours. The solvent-to-sample ratio is typically 10:1 (v/w).
-
Filter the extract through filter paper to remove the solid plant material.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction of the compounds.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Protocol 2: Isolation of this compound using Silica Gel Column Chromatography
This protocol describes the initial purification of the crude extract to isolate a this compound-rich fraction.
Materials:
-
Crude ethanol extract
-
Silica gel (200-300 mesh)
-
Glass chromatography column
-
Petroleum ether
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in petroleum ether and pack it into the chromatography column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica gel to obtain a free-flowing powder.
-
Carefully load the dried sample onto the top of the packed silica gel column.
-
Begin elution with 100% petroleum ether.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise or linear gradient. A typical gradient would be from 100% petroleum ether to a final concentration of 20% ethyl acetate in petroleum ether.[1][2]
-
Collect fractions of the eluate in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., petroleum ether:ethyl acetate 8:2) and visualize the spots under a UV lamp.
-
Combine the fractions that show a strong spot corresponding to the Rf value of this compound.
-
Evaporate the solvent from the combined fractions to obtain a this compound-enriched fraction.
Protocol 3: Final Purification of this compound by Preparative HPLC
This protocol details the final purification step to obtain high-purity this compound.
Materials:
-
This compound-enriched fraction from column chromatography
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a C18 column
-
UV detector
-
Fraction collector
Procedure:
-
Dissolve the this compound-enriched fraction in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with a C18 column.
-
Equilibrate the column with the mobile phase, typically a mixture of methanol and water (e.g., 70:30 v/v).
-
Inject the sample onto the column.
-
Elute the compounds isocratically with the chosen mobile phase at a flow rate of approximately 2-5 mL/min.
-
Monitor the elution profile using a UV detector set at 280 nm.
-
Collect the peak corresponding to this compound using a fraction collector.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Confirm the purity of the final product using analytical HPLC.
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound from plant material.
Proposed Antibacterial Mechanism of this compound
The primary antibacterial mechanism of this compound and its derivatives is the disruption of the bacterial cell membrane.[3][4] This action does not appear to involve a specific signaling cascade within the bacterium but is rather a direct physical interaction leading to loss of membrane integrity.
Caption: this compound's proposed antibacterial mechanism via membrane disruption.
References
- 1. organic chemistry - How can I use a solvent gradient in column chromatography? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Quantification of Dunnianol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dunnianol, a sesquineolignan found in plants of the Illicium genus, has garnered significant interest for its potential therapeutic properties, notably its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] As research into this promising natural product continues, robust and reliable analytical methods for its quantification are essential for pharmacokinetic studies, quality control of extracts, and formulation development. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methodologies
The quantification of this compound can be achieved through several chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
HPLC-PDA is a widely used technique for the quantification of lignans and neolignans due to its robustness and accessibility.[3][4] This method is suitable for the analysis of this compound in plant extracts and other matrices.
Experimental Protocol: HPLC-PDA for this compound Quantification
-
Sample Preparation (from Illicium simonsii plant material):
-
Air-dry the leaves and stems of Illicium simonsii.
-
Grind the dried plant material into a fine powder.
-
Extract a known weight of the powdered material (e.g., 1 g) with a suitable solvent such as methanol or ethanol via sonication or Soxhlet extraction for a defined period (e.g., 2 hours).
-
Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Redissolve a known amount of the crude extract in the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A starting condition of 30% acetonitrile, increasing to 90% over 30 minutes, can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Photodiode Array (PDA) detector set to monitor at the UV absorbance maximum of this compound (to be determined by UV-Vis spectroscopy, typically in the range of 250-290 nm for lignans).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at a range of concentrations.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-PDA, making it ideal for the quantification of this compound at low concentrations, particularly in biological matrices.[5][6][7]
Experimental Protocol: LC-MS/MS for this compound Quantification
-
Sample Preparation (e.g., from plasma):
-
To a known volume of plasma (e.g., 100 µL), add a protein precipitation agent (e.g., 3 volumes of acetonitrile).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
Chromatographic and Mass Spectrometric Conditions (Representative):
-
LC System: A UHPLC system is recommended for better resolution and shorter run times.
-
Column: A C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized for this compound).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization may be necessary to increase volatility.[8][9][10]
Experimental Protocol: GC-MS for this compound Quantification
-
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix as described for HPLC.
-
Evaporate the solvent to obtain a dry residue.
-
Derivatize the sample by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating to convert hydroxyl groups to trimethylsilyl (TMS) ethers, thereby increasing volatility.
-
-
GC-MS Conditions (Representative):
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C) to elute the derivatized this compound.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in Selected Ion Monitoring (SIM) mode for quantification.
-
Ionization: Electron Ionization (EI).
-
Quantitative Data Summary
The following tables summarize representative validation parameters for the quantification of lignans and sesquiterpenoids using the described analytical techniques. These values are based on published data for structurally similar compounds and should be validated specifically for this compound in the user's laboratory.[4][5][8][11][12]
Table 1: Representative HPLC-PDA Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Recovery (%) | 95 - 105% |
| Precision (RSD %) | < 2% |
Table 2: Representative LC-MS/MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Recovery (%) | 90 - 110% |
| Precision (RSD %) | < 15% |
Table 3: Representative GC-MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Recovery (%) | 85 - 115% |
| Precision (RSD %) | < 10% |
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound quantification.
Signaling Pathway of this compound's Antibacterial Action
This compound exerts its antibacterial effect against MRSA by disrupting the bacterial cell membrane. This initial event triggers a cascade of downstream effects leading to bacterial cell death.[1][2]
Caption: Proposed signaling pathway of this compound's antibacterial action.
References
- 1. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Validated LC-MS/MS Method for the Quantification of Free and Bound Lignans in Cereal-Based Diets and Feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids from Humans and Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
- 8. Validation of a gas chromatographic method to quantify sesquiterpenes in copaiba oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Simultaneous determination and characterization of flavonoids, sesquiterpene lactone, and other phenolics from Centaurea benedicta and dietary supplements using UHPLC-PDA-MS and LC-DAD-QToF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS | MDPI [mdpi.com]
Dunnianol as a Promising Scaffold for Novel Antibacterial Agents
Application Note & Protocols
Introduction
Dunnianol, a naturally occurring sesqui-neolignan found in the leaves and stems of Illicium simonsii Maxim, has emerged as a valuable lead compound in the quest for new therapeutic agents.[1][2] While this compound itself exhibits a range of biological activities, including moderate antibacterial, antitumor, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory effects, its true potential lies in its chemical scaffold, which has proven amenable to structural modifications yielding derivatives with significantly enhanced potency and favorable pharmacological profiles.[1] This document provides an overview of this compound as a lead compound, with a particular focus on the development of its derivatives as potent antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA).
Biological Activity of this compound
Initial investigations into the biological profile of this compound revealed a moderate level of antibacterial activity. However, a significant challenge in accurately quantifying its potency is its poor water solubility, which can impact the results of in vitro assays.[1][3] The reported minimum inhibitory concentration (MIC) for this compound against MRSA is ≥ 8 μg/mL, indicating a need for optimization to achieve clinically relevant efficacy.[1]
Lead Optimization: this compound-Based Mannich Bases
To address the limitations of this compound's moderate antibacterial activity and poor solubility, a series of this compound-based Mannich bases were synthesized and evaluated. This chemical modification involves the introduction of an aminomethyl group, a strategy that has successfully improved the potency and physicochemical properties of other lead compounds.
Structure-Activity Relationship (SAR)
The synthesis and evaluation of various Mannich base derivatives of this compound have provided valuable insights into their structure-activity relationships. A key finding is that the introduction of a (dimethylamino)methyl group at the ortho position of the phenolic hydroxyl group of this compound leads to a significant increase in antibacterial activity.[1][2][4]
Key Derivative: The Rise of 5a'
Among the synthesized derivatives, compound 5a' , the hydrochloride salt of the dimethylaminomethyl derivative of this compound, has emerged as a highly promising antibacterial candidate. This compound exhibits excellent in vitro activity against Staphylococcus aureus and clinically isolated strains of MRSA, with MIC values ranging from 1 to 2 μg/mL.[1][2][4]
Table 1: Antibacterial Activity of this compound and its Derivatives against MRSA
| Compound | Modification | MIC (μg/mL) |
| This compound | - | ≥ 8 |
| 5a' | Introduction of a (dimethylamino)methyl group at the ortho position of the phenolic hydroxyl group (hydrochloride salt) | 1 - 2 |
Mechanism of Action
Further studies have elucidated the mechanism by which compound 5a' exerts its potent bactericidal effect. It has been shown to act by disrupting the bacterial cell membrane, leading to rapid cell death.[2][4][5] This mechanism of action is advantageous as it is less likely to induce the development of bacterial resistance compared to antibiotics that target specific intracellular processes.[2][4] Encouragingly, studies have indicated that 5a' is not susceptible to the development of drug resistance.[2][4]
In Vivo Efficacy and Safety
The promising in vitro profile of 5a' is further supported by in vivo studies. The compound has demonstrated good antibacterial efficacy in animal models of infection and has a low toxicity profile, highlighting its potential for further preclinical and clinical development.[2][4]
Experimental Protocols
Synthesis of this compound-Based Mannich Bases (General Procedure)
This protocol describes a general method for the synthesis of this compound-based Mannich bases.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Secondary amine (e.g., dimethylamine, pyrrolidine)
-
Ethanol
-
Hydrochloric acid (for hydrochloride salt formation)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
To this solution, add formaldehyde and the desired secondary amine.
-
Stir the reaction mixture at room temperature for the specified time (typically several hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
For the preparation of the hydrochloride salt (e.g., 5a'), the purified Mannich base is dissolved in an appropriate solvent and treated with a solution of hydrochloric acid.
-
The resulting precipitate is collected by filtration and dried to yield the final product.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Mueller-Hinton broth (MHB)
-
Bacterial strains (e.g., S. aureus, MRSA)
-
Test compounds (this compound and derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of the test compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the test compound.
-
Include positive (bacteria in broth without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Synthetic scheme for this compound derivatives.
Caption: Mechanism of action of this compound derivative 5a'.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery, Synthesis, and Biological Evaluation of this compound-Based Mannich Bases against Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application of Dunnianol in Antimicrobial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dunnianol, a natural sesqui-neolignan, has emerged as a compound of interest in the field of antimicrobial research. While this compound itself exhibits moderate antibacterial activity, synthetic modifications have yielded derivatives with significantly enhanced potency, particularly against drug-resistant pathogens. This document provides an overview of the antimicrobial applications of this compound and its derivatives, including quantitative data, detailed experimental protocols for antimicrobial testing, and a proposed mechanism of action.
Antimicrobial Activity of this compound and its Derivatives
This compound has demonstrated a baseline level of antibacterial activity. However, research has largely focused on the synthesis of more potent derivatives. A notable example is the Mannich base derivative of this compound, designated as 5a' , which has shown excellent activity against clinically relevant bacteria.
Data Presentation
The following table summarizes the available quantitative data on the antimicrobial efficacy of the this compound derivative 5a'.
| Compound | Microbial Strain | MIC (μg/mL) | Reference |
| This compound | Staphylococcus aureus | Moderate Activity (Specific MIC not reported in abstracts) | [1][2][3] |
| This compound Derivative (5a') | Staphylococcus aureus | 1 - 2 | [1][2][3] |
| This compound Derivative (5a') | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 - 2 | [1][2][3] |
Note: Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Mechanism of Action
Studies on the this compound derivative 5a' suggest that its primary mechanism of antibacterial action is the disruption of the bacterial cell membrane.[1][2][3] This leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.
Proposed Mechanism of Action for this compound Derivative 5a'
Caption: Proposed mechanism of action for the this compound derivative 5a'.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antimicrobial activity of this compound and its derivatives. These are based on standard microbiological techniques.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of a compound against a bacterial strain.
Materials:
-
This compound or its derivative (stock solution of known concentration)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the this compound compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.
Experimental Workflow for MIC Determination
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Application Notes
-
Solubility: this compound and its derivatives may have limited aqueous solubility. It is recommended to dissolve the compounds in a suitable solvent like dimethyl sulfoxide (DMSO) before preparing dilutions in the culture medium. Ensure the final concentration of the solvent does not affect microbial growth.
-
Antifungal Activity: To date, there is limited information in the public domain regarding the antifungal properties of this compound. Further research is warranted to explore its efficacy against fungal pathogens such as Candida albicans.
-
Signaling Pathways: The specific microbial signaling pathways affected by this compound have not been elucidated. The primary mechanism of its active derivatives appears to be direct membrane damage rather than interference with specific signaling cascades. Future research could investigate potential secondary intracellular targets or effects on microbial communication systems like quorum sensing.
-
Drug Development: The potent activity of the this compound derivative 5a' against MRSA highlights its potential as a lead compound for the development of new antibiotics.[1][2][3] Further studies on its pharmacokinetic and toxicological profiles are necessary to advance it through the drug discovery pipeline.
Conclusion
This compound serves as a promising scaffold for the development of novel antimicrobial agents. While this compound itself has moderate antibacterial activity, its synthetic derivatives have demonstrated excellent potency against challenging pathogens like MRSA. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of this class of compounds. Future studies should aim to fully characterize the antimicrobial spectrum of this compound, including its potential antifungal activity, and to elucidate any interactions with microbial signaling pathways.
References
Application Notes and Protocols: Dunnianol Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of dunnianol, a natural sesqui-neolignan, and its derivatives. The focus is on the development of this compound-based compounds with enhanced antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). Detailed protocols for the synthesis of key derivatives and the evaluation of their biological activity are included.
Introduction to this compound and its Biological Activities
This compound, isolated from the leaves and stems of Illicium simonsii Maxim, is a natural product that has demonstrated a range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory effects.[1] While this compound itself exhibits moderate antibacterial activity, its poor water solubility can limit its therapeutic potential.[1][2] Recent research has focused on synthesizing this compound derivatives to improve both its solubility and antibacterial efficacy.
Structure-Activity Relationship (SAR) of this compound Derivatives
A key strategy to enhance the antibacterial properties of this compound has been the synthesis of Mannich bases. This approach has led to the discovery of derivatives with significantly improved activity against Gram-positive bacteria, including MRSA.
The primary findings from SAR studies indicate that the introduction of a (dimethylamino)methyl group at the ortho position of the phenolic hydroxyl group of this compound results in a substantial increase in antibacterial potency.[3][4][5]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives against S. aureus
| Compound | Structure | Modification | MIC (µg/mL) |
| This compound (1) | (Structure of this compound) | Parent Compound | ≥ 8 |
| 5a' | (Structure of 5a') | (Dimethylamino)methyl at ortho-position of phenolic hydroxyl | 1 - 2 |
| 6a' | (Structure of 6a') | Pyrrolidinomethyl at ortho-position of phenolic hydroxyl | 1 - 16 |
| Vancomycin | N/A | Reference Drug | 1 |
Data synthesized from multiple sources indicating the superior activity of compound 5a'.[1][3][4]
Key SAR Insights:
-
Amino Group Introduction: The addition of an amino group via the Mannich reaction is crucial for enhanced antibacterial activity.
-
Size of the Amino Group: The size of the amino group significantly affects the antibacterial activity, with the dimethylamino group (in compound 5a' ) being optimal.[1][2]
-
Position of Substitution: The ortho-position of the phenolic hydroxyl group is the preferred site for modification to achieve high potency.[3][4][5]
-
Improved Solubility: The conversion of the Mannich bases to their hydrochloride salts (e.g., 5a' ) improves water solubility, which is beneficial for biological testing and potential therapeutic use.[1][2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound-Based Mannich Bases (e.g., 5a)
This protocol describes the synthesis of this compound-based Mannich bases, exemplified by the preparation of compound 5a .
Materials:
-
This compound (1)
-
Dimethylamine (aqueous solution)
-
Formaldehyde (aqueous solution)
-
Ethanol
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve this compound (1) in ethanol in a reaction vessel.
-
To the stirred solution, add an aqueous solution of dimethylamine.
-
Subsequently, add an aqueous solution of formaldehyde dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for a specified time (e.g., 12-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the pure Mannich base derivative 5a .
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: Synthesis of Hydrochloride Salt of Mannich Base (e.g., 5a')
To improve water solubility, the synthesized Mannich base can be converted to its hydrochloride salt.
Materials:
-
This compound-based Mannich base (e.g., 5a )
-
Hydrochloric acid (HCl) in diethyl ether or methanol
-
Anhydrous diethyl ether
-
Stirring apparatus
Procedure:
-
Dissolve the purified Mannich base 5a in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Add a solution of HCl in diethyl ether or methanol dropwise with stirring.
-
A precipitate of the hydrochloride salt 5a' will form.
-
Continue stirring for a short period (e.g., 30 minutes) in the ice bath.
-
Collect the precipitate by filtration.
-
Wash the solid with cold anhydrous diethyl ether.
-
Dry the product under vacuum to obtain the pure hydrochloride salt 5a' .
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against bacterial strains.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., S. aureus, MRSA)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37°C)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of final concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the standardized bacterial suspension to each well containing the diluted compounds.
-
Include positive controls (broth with bacteria, no compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance. The addition of a viability dye like resazurin can aid in the determination.
Visualizations
Caption: Workflow for this compound SAR Studies.
Caption: Key this compound SAR Findings.
Caption: Proposed Mechanism for Compound 5a'.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Discovery, Synthesis, and Biological Evaluation of this compound-Based Mannich Bases against Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Dunnianol Synthesis Technical Support Center
Welcome to the technical support center for Dunnianol synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this neosesquilignan. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most cited concise synthesis of this compound involves a multi-step process. A common route starts from biphenyl-2,2′-diol, which undergoes regioselective bromination, methylation of the hydroxyl groups, followed by a Grignard reaction for allylation, and concludes with ether cleavage to yield this compound. A key step in a well-regarded synthesis is a palladium-catalyzed double Suzuki-Miyaura cross-coupling reaction.
Q2: I am experiencing low yields in the double Suzuki-Miyaura cross-coupling step. What are the potential causes?
A2: Low yields in Suzuki-Miyaura couplings can stem from several factors. Common issues include inefficient catalyst activity, problems with the base or solvent system, and degradation of the boronic acid or aryl halide substrates. The presence of oxygen can also lead to side reactions, such as the homocoupling of the boronic acid reactant.[1] For sterically hindered substrates, which can be the case in multi-substituted biphenyl systems, standard catalysts may not be effective.
Q3: Are there common side reactions to be aware of during the synthesis?
A3: Yes, several side reactions can occur. During the Grignard reaction for allylation, uncatalyzed SN2 type reactions can compete with the desired reaction.[2] In the Suzuki-Miyaura coupling, homocoupling of the boronic acid is a common byproduct, especially if the reaction is not performed under an inert atmosphere.[1] During the final demethylation step, incomplete reaction can lead to a mixture of mono-demethylated and fully demethylated products.
Q4: What are the recommended purification techniques for this compound and its intermediates?
A4: The purification of intermediates will depend on their specific chemical properties. For non-polar intermediates, standard silica gel column chromatography is often effective. The final product, this compound, is a polar phenolic compound. Purification of polar phenols can be challenging due to their potential for strong interaction with silica gel. Reverse-phase chromatography (C18) or the use of a less polar solvent system with a more polar stationary phase might be necessary. It is also important to consider that phenolic compounds can be sensitive to oxidation.
Troubleshooting Guides
Problem 1: Low Yield in the Grignard Reaction for Allylation
Symptoms:
-
Low conversion of the methylated biphenyl derivative to the allylated product.
-
Formation of significant side products.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Grignard Reagent | Ensure the magnesium turnings are fresh and activated. The reaction should be carried out under strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture. |
| Side Reactions | Uncatalyzed SN2 reactions can be a competing pathway.[2] Consider optimizing the reaction temperature and the rate of addition of the Grignard reagent. |
| Steric Hindrance | The biphenyl substrate may be sterically hindered. Using a more reactive Grignard reagent or a suitable catalyst might be beneficial. |
| Work-up Issues | Ensure proper quenching of the reaction with a suitable reagent like saturated aqueous ammonium chloride solution. |
Problem 2: Inefficient Double Suzuki-Miyaura Cross-Coupling
Symptoms:
-
Incomplete reaction, with starting materials remaining.
-
Formation of mono-coupled and/or homocoupled products.[1]
Possible Causes and Solutions:
| Cause | Solution |
| Catalyst Inactivity | Use a high-quality palladium catalyst and phosphine ligand. For sterically hindered substrates, consider using more electron-rich and bulky phosphine ligands.[3] Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. A common system is an aqueous solution of a carbonate base (e.g., Na2CO3 or K2CO3) with an organic solvent like dioxane or toluene. The base's strength and solubility can significantly impact the reaction rate. |
| Boronic Acid Decomposition | Boronic acids can be unstable, especially at elevated temperatures. Use fresh, high-purity boronic acid. |
| Poor Reactivity of Aryl Halide | While aryl bromides are generally reactive, steric hindrance near the bromine atoms on the biphenyl core can slow down the oxidative addition step. Increasing the reaction temperature or using a more active catalyst system might be necessary. |
Problem 3: Challenges in the Final Demethylation Step
Symptoms:
-
Incomplete demethylation, resulting in a mixture of this compound and mono-methylated intermediates.
-
Degradation of the product.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Reagent | Ensure a sufficient excess of the demethylating agent (e.g., BCl3·SMe2) is used to cleave both methyl ethers. |
| Reaction Conditions | The cleavage of aryl methyl ethers can require harsh conditions.[4] Optimize the reaction temperature and time. Prolonged exposure to strong acid at high temperatures can lead to degradation of the phenol product. |
| Work-up Procedure | Careful quenching of the reaction is crucial. The work-up should effectively remove the boron residues and neutralize the strong acid. |
| Product Instability | Phenols can be susceptible to oxidation. It is advisable to perform the work-up and purification under an inert atmosphere and to use degassed solvents. |
Experimental Protocols
Key Experiment: Double Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on known Suzuki-Miyaura reactions and should be optimized for the specific substrates used in this compound synthesis.
-
Reaction Setup: To a flame-dried Schlenk flask, add the dibrominated biphenyl derivative (1.0 eq), the corresponding boronic acid (2.2 eq), and the base (e.g., K2CO3, 4.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) to the flask under a positive flow of argon.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Alternative synthetic routes to this compound.
Caption: Troubleshooting logic for low yield in Suzuki coupling.
References
Dunnianol stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation issues of dunnianol. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a natural sesqui-neolignan with known anti-inflammatory and moderate antibacterial activities. Its chemical structure contains multiple phenolic hydroxyl groups and allyl side chains, which contribute to its biological activity but also present challenges in terms of its stability and solubility. A key physicochemical property is its poor solubility in water, while it is soluble in several organic solvents.[1]
Q2: What are the primary stability concerns when working with this compound?
The main stability concerns for this compound stem from its chemical structure. The presence of phenolic hydroxyl groups makes it susceptible to oxidative degradation, which can be accelerated by exposure to light, high temperatures, and oxygen. The allyl groups may also be prone to oxidation or isomerization under certain conditions. Additionally, its poor aqueous solubility can lead to precipitation and inaccurate concentration measurements in biological assays.
Q3: How should I properly store this compound to minimize degradation?
To ensure the stability of this compound, it is recommended to:
-
Store in a cool, dark, and dry place: Desiccate at -20°C for long-term storage.[1]
-
Protect from light: Use amber vials or wrap containers in aluminum foil.
-
Inert atmosphere: For maximum stability, especially in solution, storing under an inert gas like argon or nitrogen can prevent oxidation.
-
Solvent choice: If storing in solution, use aprotic solvents where it is stable and store at low temperatures. Avoid prolonged storage in protic solvents, especially at room temperature.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in aqueous buffer | Poor water solubility of this compound. | - Increase the concentration of co-solvent (e.g., DMSO, ethanol) in the final solution (ensure co-solvent is compatible with your experimental system).- Prepare a more concentrated stock solution in an appropriate organic solvent and use a smaller volume for dilution into the aqueous buffer.- Consider derivatization to a more soluble form, such as a Mannich base, if the experimental design allows.[2] |
| Loss of activity over time in solution | Oxidative degradation of the phenolic hydroxyl groups. | - Prepare fresh solutions before each experiment.- If storage of solutions is necessary, store at -20°C or -80°C under an inert atmosphere.- Add an antioxidant to the solvent, if compatible with the experiment. |
| Inconsistent experimental results | Degradation of this compound due to light or temperature exposure during the experiment. | - Minimize exposure of this compound solutions to light by using amber tubes and covering equipment where possible.- Maintain a controlled and cool temperature throughout the experimental procedure.- Perform a stability check of this compound under your specific experimental conditions. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products.- Adjust storage and handling procedures to minimize degradation.- Use a stability-indicating HPLC method to separate and quantify this compound from its degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place 1 mL of this compound stock solution in a clear vial and incubate at 60°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of this compound stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and alkaline samples. Analyze all samples, along with an unstressed control, by a stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example:
-
Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Hold at 90% for 5 minutes.
-
Return to 30% and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).
-
Injection Volume: 10 µL.
Visualizations
Caption: Inferred oxidative degradation pathways for this compound.
Caption: Decision tree for troubleshooting this compound stability issues.
Caption: Conceptual signaling pathway of this compound's anti-inflammatory effect.
References
Technical Support Center: Optimizing Reaction Conditions for Dunnianol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Dunnianol and its derivatives. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone for the synthesis of the biaryl core of this compound and its analogues. However, various issues can arise during this critical C-C bond formation.
Q1: My Suzuki-Miyaura coupling reaction is not proceeding to completion, or I am observing very low yields. What are the common causes and solutions?
A1: Incomplete conversion in Suzuki-Miyaura couplings for this compound precursors can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For sterically hindered or electronically challenging substrates often found in neolignan synthesis, standard catalysts like Pd(PPh₃)₄ may not be optimal.
-
Recommendation: Consider using more robust catalyst systems. Buchwald and Fu have developed highly active pre-catalysts and ligands (e.g., SPhos, XPhos, RuPhos) that are often effective for challenging couplings.
-
-
Base Selection: The choice and quality of the base are crucial for the transmetalation step.
-
Recommendation: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. Ensure the base is finely powdered and anhydrous, as water content can affect reactivity. For particularly stubborn couplings, stronger bases like potassium phosphate (K₃PO₄) can be effective.
-
-
Solvent System: The solvent plays a key role in solubility and reaction kinetics.
-
Recommendation: A mixture of an organic solvent and water is typically required. Common systems include toluene/water, dioxane/water, or THF/water. Ensure your starting materials are soluble in the chosen solvent system at the reaction temperature. Degassing the solvent thoroughly (e.g., by argon sparging) is essential to prevent catalyst deactivation.
-
-
Reaction Temperature: Sub-optimal temperature can lead to slow or stalled reactions.
-
Recommendation: While room temperature couplings are sometimes possible with highly active catalysts, many Suzuki reactions for neolignan synthesis require heating. A typical starting point is 80-100 °C. If the reaction is sluggish, a modest increase in temperature may improve the rate and yield.
-
Q2: I am observing significant amounts of homocoupling of my boronic acid starting material. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, especially if the reaction conditions are not optimal.
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.
-
Recommendation: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction is critical.
-
-
Catalyst Loading: High catalyst loadings can sometimes lead to increased side reactions.
-
Recommendation: While ensuring enough catalyst is present for the reaction to proceed, avoid excessive amounts. Typical catalyst loadings range from 1-5 mol%.
-
-
Reaction Time: Prolonged reaction times, especially after the limiting reagent has been consumed, can lead to catalyst decomposition and side reactions.
-
Recommendation: Monitor the reaction progress by TLC or LC-MS and work up the reaction promptly upon completion.
-
Oxidative Coupling Reactions
Oxidative coupling of phenolic precursors is another key strategy for constructing the biaryl bond in this compound-like structures.
Q1: My oxidative coupling reaction is giving a complex mixture of products with low yield of the desired biaryl. How can I improve the selectivity?
A1: Regioselectivity is a major challenge in phenolic oxidative couplings.
-
Oxidizing Agent: The choice of oxidant is crucial for controlling the reaction pathway.
-
Recommendation: Ferric chloride (FeCl₃) is a classic reagent for this transformation. However, other oxidants like silver oxide (Ag₂O) or vanadium-based reagents can offer different selectivity profiles. It is worth screening a few different oxidants.
-
-
Protecting Groups: The presence of unprotected hydroxyl groups can lead to multiple reactive sites.
-
Recommendation: Consider protecting one or more hydroxyl groups to direct the coupling to the desired position. The choice of protecting group will depend on the overall synthetic strategy and its compatibility with the reaction conditions.
-
-
Solvent: The solvent can influence the reactivity and selectivity of the coupling.
-
Recommendation: Dichloromethane (DCM) and acetonitrile (ACN) are common solvents for oxidative couplings. Acetonitrile has been reported to provide a good balance between conversion and selectivity in some cases.[1]
-
-
Temperature: Temperature control is important to minimize side reactions.
-
Recommendation: These reactions are often run at or below room temperature to control the reactivity of the radical intermediates.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the Suzuki-Miyaura coupling for a new this compound derivative?
A1: A good starting point would be to use a second-generation Buchwald palladacycle pre-catalyst (e.g., SPhos Pd G2) with SPhos as the ligand, potassium phosphate (K₃PO₄) as the base, and a 1,4-dioxane/water (4:1) solvent system at 90 °C. This combination is often robust for a wide range of substrates.
Q2: How can I effectively remove the palladium catalyst from my product after the Suzuki-Miyaura reaction?
A2: Residual palladium can be problematic for downstream applications. Several methods can be employed for its removal:
-
Filtration through Celite/Silica: A simple filtration of the crude reaction mixture through a pad of Celite or silica gel can remove a significant portion of the precipitated palladium.
-
Aqueous Workup with Chelating Agents: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or thiourea can help to sequester and remove dissolved palladium species.
-
Specialized Scavengers: Commercially available palladium scavengers (e.g., silica-bound thiols) can be very effective for removing trace amounts of palladium.
Q3: Are there any specific safety precautions I should take when working with the reagents for this compound synthesis?
A3: Yes, standard laboratory safety practices should always be followed. Specifically:
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled in a well-ventilated fume hood.
-
Phosphine Ligands: Phosphine ligands can be air-sensitive and have a strong, unpleasant odor. They should be handled under an inert atmosphere.
-
Bases: Strong bases like potassium phosphate should be handled with care to avoid contact with skin and eyes.
-
Solvents: Organic solvents should be handled in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 78 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 90 | 85 |
| 4 | SPhos Pd G2 (2) | - | K₃PO₄ (3) | Dioxane/H₂O | 90 | 92 |
| 5 | SPhos Pd G2 (2) | - | K₃PO₄ (3) | Toluene/H₂O | 90 | 88 |
Table 2: Optimization of Oxidative Coupling Conditions
| Entry | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | FeCl₃ (2.2) | DCM | rt | 24 | 35 |
| 2 | Ag₂O (1.5) | ACN | rt | 12 | 55 |
| 3 | Ag₂O (1.5) | DCM | rt | 12 | 48 |
| 4 | VOF₃ (1.2) | DCM | 0 | 4 | 62 |
| 5 | Ag₂O (1.5) | ACN | 40 | 8 | 58 |
Experimental Protocols
The following are representative experimental protocols for the key synthetic steps towards this compound derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask is added the aryl halide (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv). The flask is evacuated and backfilled with argon (3 cycles). The palladium pre-catalyst (e.g., SPhos Pd G2, 0.02 equiv) is added under a positive flow of argon. The solvent (e.g., 1,4-dioxane/water, 4:1, 0.1 M) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 90 °C) and stirred for the required time (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 2: General Procedure for Oxidative Coupling
To a solution of the phenolic precursor (1.0 equiv) in the chosen solvent (e.g., acetonitrile, 0.05 M) at the desired temperature (e.g., room temperature) is added the oxidant (e.g., Ag₂O, 1.5 equiv) in one portion. The reaction mixture is stirred vigorously and monitored by TLC or LC-MS. Upon consumption of the starting material, the reaction mixture is filtered through a pad of Celite to remove the inorganic salts. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography.
Mandatory Visualization
Caption: Workflow for Suzuki-Miyaura Coupling in this compound Synthesis.
Caption: Logical Relationships in Suzuki-Miyaura Catalytic Cycle.
References
Technical Support Center: Minimizing Cytotoxicity of Dunnianol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Dunnianol and its derivatives. The following information is intended to assist in the design and execution of experiments aimed at minimizing off-target toxicity while preserving desired therapeutic effects.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with our this compound derivative in normal cell lines. What strategies can we employ to reduce this toxicity?
A1: High cytotoxicity in non-target cells is a common challenge in drug development. For this compound derivatives, one promising strategy is structural modification. Research has shown that the synthesis of this compound-based Mannich bases can lead to derivatives with reduced toxicity. Specifically, the introduction of a (dimethylamino)methyl group at the ortho position of the phenolic hydroxyl group of this compound has been reported to yield compounds with low toxicity while retaining biological activity.[1][2] It is recommended to synthesize a series of Mannich base derivatives and screen them for both efficacy and cytotoxicity to identify a lead compound with an improved therapeutic window.
Q2: What are the potential mechanisms of cytotoxicity for this compound and its derivatives?
A2: The precise signaling pathways leading to the cytotoxicity of most this compound derivatives have not been extensively elucidated in publicly available literature. However, based on the mechanisms of other cytotoxic natural products, potential pathways could involve the induction of apoptosis (programmed cell death) through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events may include the activation of caspases, disruption of mitochondrial membrane potential, and ultimately, DNA fragmentation. It is crucial to perform mechanism-of-action studies for your specific derivatives to understand the drivers of toxicity.
Q3: How can we design an experiment to screen for less cytotoxic this compound derivatives?
A3: A systematic approach to screening for less cytotoxic derivatives involves a tiered testing strategy.
-
Primary Cytotoxicity Screening: Utilize a standard cytotoxicity assay, such as the MTT or LDH assay, to determine the half-maximal inhibitory concentration (IC50) of your this compound derivatives on a panel of both cancerous and non-cancerous (e.g., normal fibroblast) cell lines.
-
Comparative Analysis: Compare the IC50 values across the cell lines. Derivatives with a high IC50 for normal cells and a low IC50 for cancer cells have a better selectivity index and are desirable candidates.
-
Mechanism of Action Studies: For promising candidates, investigate the mechanism of cell death (apoptosis vs. necrosis) using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.
-
In Vivo Toxicity Studies: For lead candidates identified from in vitro screening, preliminary in vivo toxicity studies in animal models are necessary to assess systemic toxicity.
Troubleshooting Guides
Issue: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Perform cell counting for each experiment. |
| Compound Solubility | Verify the solubility of the this compound derivative in the culture medium. Precipitated compound can lead to inaccurate results. Consider using a different solvent or a lower concentration range. |
| Incubation Time | Optimize the incubation time for your specific cell line and compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
| Reagent Quality | Use fresh, high-quality reagents for the cytotoxicity assay. Check the expiration dates of all components. |
Issue: Derivative shows high toxicity in all cell lines (cancerous and normal).
| Possible Cause | Troubleshooting Step |
| Non-specific Cytotoxicity | The compound may be acting through a general mechanism of toxicity that does not differentiate between cell types. |
| Structural Modification Needed | Consider synthesizing derivatives with modifications aimed at increasing selectivity. As mentioned, creating Mannich bases of this compound is a promising approach.[1][2] |
| Dose Range Too High | Test a wider and lower range of concentrations to determine if a therapeutic window exists at lower doses. |
Data Presentation
The following table summarizes hypothetical cytotoxicity data for this compound and its derivatives to illustrate how to structure and compare experimental results. Note: These are example values and are not based on published experimental data for all listed compounds.
| Compound | Modification | Cancer Cell Line (e.g., MCF-7) IC50 (µM) | Normal Cell Line (e.g., MCF-10A) IC50 (µM) | Selectivity Index (SI = Normal IC50 / Cancer IC50) |
| This compound | Parent Compound | 15 | 25 | 1.67 |
| Derivative A | Esterification | 10 | 18 | 1.80 |
| Derivative B | Etherification | 25 | 30 | 1.20 |
| Derivative C | Halogenation | 8 | 12 | 1.50 |
| Derivative 5a' | Mannich Base | 5 | 50 | 10.00 |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
96-well cell culture plates
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Visualizations
The following diagrams illustrate hypothetical signaling pathways and workflows relevant to studying the cytotoxicity of this compound derivatives.
Logical workflow for reducing this compound derivative cytotoxicity.
Experimental workflow for screening this compound derivatives.
Potential apoptosis signaling pathways induced by this compound derivatives.
References
Technical Support Center: Scaling Up Dunnianol Synthesis for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Dunnianol, particularly when scaling up for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A concise and effective total synthesis of this compound involves a two-step process. The key steps are a palladium-catalyzed double Suzuki cross-coupling reaction followed by an O-demethylation of the resulting intermediate. This approach is favored for its efficiency.[1]
Q2: What are the starting materials for the this compound synthesis?
A2: The synthesis reported by Denton and Scragg utilizes 1,2-dibromo-4,5-dimethoxybenzene and 4-allylphenylboronic acid as the key starting materials for the double Suzuki cross-coupling reaction.
Q3: What are the critical parameters to control during the Suzuki cross-coupling reaction scale-up?
A3: When scaling up the Suzuki-Miyaura cross-coupling reaction, several parameters are critical to monitor and control to ensure reproducibility and high yield. These include:
-
Stirring efficiency: Inadequate mixing can lead to localized concentration gradients and inconsistent reaction kinetics, especially in slurry-based reactions.
-
Temperature control: The reaction is typically run at reflux. Maintaining a consistent internal temperature is crucial, as deviations can affect catalyst activity and byproduct formation.
-
Inert atmosphere: The palladium catalyst, once activated, is sensitive to air. Maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is essential to prevent catalyst degradation.
-
Purity of reagents and solvents: Using dry, high-purity reagents and anhydrous solvents is critical for the success of the reaction.
Q4: How can I assess the purity of the synthesized this compound?
A4: A combination of analytical techniques should be used to assess the purity of this compound. These methods include:
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the final compound and detecting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Melting Point Determination: A sharp melting point close to the literature value can be an indicator of high purity.
Troubleshooting Guides
Issue 1: Low Yield in the Double Suzuki Cross-Coupling Reaction
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst Activity | 1. Ensure the palladium catalyst is of high quality and has been stored properly under inert conditions. 2. Optimize the catalyst loading. While higher loading might increase the rate, it can also lead to more side reactions and complicates purification. 3. Consider using a different palladium precatalyst or ligand system that may be more robust for scale-up. |
| Poor Reagent/Solvent Quality | 1. Use freshly distilled or commercially available anhydrous solvents. 2. Ensure the boronic acid is of high purity and has not degraded during storage. 3. Degas all solvents and aqueous solutions of the base prior to use to remove dissolved oxygen. |
| Incomplete Reaction | 1. Monitor the reaction progress by TLC or HPLC. If the reaction stalls, a small additional portion of the catalyst can be added. 2. Ensure the reaction temperature is maintained at reflux. 3. Check the efficiency of the stirring to ensure proper mixing of all reactants. |
| Side Reactions (e.g., Homocoupling) | 1. Strictly maintain an inert atmosphere to minimize oxygen, which can promote homocoupling of the boronic acid. 2. Ensure the correct stoichiometry of reactants. An excess of the boronic acid can sometimes lead to increased homocoupling. |
Issue 2: Difficulties in the O-Demethylation Step
| Potential Cause | Troubleshooting Steps |
| Incomplete Demethylation | 1. Ensure a sufficient excess of the demethylating agent (e.g., BCl₃·SMe₂) is used. 2. Increase the reaction time or temperature as needed, while monitoring for potential degradation of the product. 3. Ensure the solvent (e.g., DCE) is anhydrous, as moisture will quench the Lewis acidic reagent. |
| Product Degradation | 1. Perform the reaction at a lower temperature for a longer period to minimize degradation. 2. Carefully control the quench of the reaction to avoid excessive heat generation. 3. Consider alternative, milder demethylating agents if the substrate is particularly sensitive. |
| Work-up and Purification Challenges | 1. During the aqueous work-up, be cautious as the hydrolysis of the boron complexes can be exothermic. 2. The resulting phenol (this compound) may be more polar than the starting material; adjust the chromatography conditions accordingly. |
Issue 3: Impurities in the Final this compound Product
| Potential Impurity | Source | Mitigation and Removal |
| Residual Palladium | Suzuki Cross-Coupling Catalyst | 1. Employ palladium scavengers (e.g., silica-bound thiols) after the coupling reaction. 2. Recrystallization of the intermediate or final product can effectively remove palladium residues. 3. Optimize the reaction to use the lowest possible catalyst loading. |
| Homocoupling Byproducts | Suzuki Cross-Coupling Reaction | 1. Optimize reaction conditions to minimize their formation (see Issue 1). 2. These byproducts can often be separated from the desired product by column chromatography or recrystallization. |
| Partially Demethylated Intermediate | O-Demethylation Reaction | 1. Drive the demethylation reaction to completion by optimizing reaction conditions (see Issue 2). 2. Careful chromatographic purification should be able to separate the partially demethylated species from the final product. |
Experimental Protocols
1. Double Suzuki Cross-Coupling: Synthesis of 1,2-bis(4-allylphenyl)-4,5-dimethoxybenzene
-
Reaction Setup: To a solution of 1,2-dibromo-4,5-dimethoxybenzene in a mixture of isopropanol and water, add 4-allylphenylboronic acid, triphenylphosphine (PPh₃), and sodium carbonate (Na₂CO₃).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, perform an aqueous work-up. The crude product can be purified by column chromatography on silica gel.
2. O-Demethylation: Synthesis of this compound
-
Reaction Setup: Dissolve the 1,2-bis(4-allylphenyl)-4,5-dimethoxybenzene intermediate in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere.
-
Reagent Addition: Add a solution of boron trichloride dimethyl sulfide complex (BCl₃·SMe₂) to the reaction mixture, typically at a reduced temperature (e.g., 0 °C).
-
Reaction Conditions: Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitoring: Monitor the progress of the demethylation by TLC or HPLC.
-
Quenching and Work-up: Carefully quench the reaction with methanol, followed by an aqueous work-up.
-
Purification: The crude this compound can be purified by column chromatography on silica gel to yield the final product.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of this compound on a laboratory scale. Scale-up for preclinical studies may require optimization to maintain these yields.
| Reaction Step | Product | Reported Yield |
| Double Suzuki Cross-Coupling | 1,2-bis(4-allylphenyl)-4,5-dimethoxybenzene | 70%[1] |
| O-Demethylation | This compound | 70%[1] |
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
References
Technical Support Center: Enhancing the Bioavailability of Dunnianol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Dunnianol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for oral delivery?
A1: The primary challenge in formulating this compound for oral delivery is its poor aqueous solubility. This compound is a highly lipophilic compound, as indicated by its high calculated XLogP value of 7.3.[1] This characteristic leads to low dissolution in the gastrointestinal fluids, which is a rate-limiting step for absorption and, consequently, results in low and variable oral bioavailability. Based on these properties, this compound can be preliminarily classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, signifying that its oral absorption is dissolution rate-limited.[2][3]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Given this compound's poor aqueous solubility, the most promising strategies focus on increasing its dissolution rate and apparent solubility. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate by reducing particle size to a molecular level and improving wettability.[4][5][6][7]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution velocity.[8][9][10][11]
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Formulating this compound in a self-emulsifying drug delivery system (SEDDS) or self-microemulsifying drug delivery system (SMEDDS) can improve its solubilization in the gastrointestinal tract, forming fine oil-in-water emulsions upon gentle agitation.[1][12][13][14]
-
Chemical Modification: Derivatization of the this compound molecule can improve its solubility. For instance, the synthesis of this compound-based Mannich bases has been shown to improve its solubility and biological activity.
Q3: How can I assess the permeability of this compound?
A3: The permeability of this compound can be assessed using in vitro models such as the Caco-2 cell monolayer assay.[15][16][17][18] This assay utilizes a layer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. The apparent permeability coefficient (Papp) is determined by measuring the rate of transport of this compound across the cell monolayer. Given its high lipophilicity, this compound is expected to have high permeability (BCS Class II), but this needs to be experimentally verified.
Troubleshooting Guides
Solid Dispersion Formulations
| Problem | Potential Cause | Troubleshooting Steps |
| Low drug loading in the solid dispersion. | Poor miscibility between this compound and the chosen polymer. | - Screen a variety of polymers with different polarities (e.g., PVP, HPMC, Soluplus®).- Use a combination of polymers.- Incorporate a surfactant to improve miscibility. |
| Drug recrystallization during storage. | The amorphous solid dispersion is thermodynamically unstable. The polymer may not be effectively inhibiting nucleation and crystal growth. | - Increase the polymer-to-drug ratio.- Select a polymer with a higher glass transition temperature (Tg).- Store the formulation in a low-humidity environment.[19] |
| Incomplete drug release during dissolution testing. | Phase separation of the drug and polymer upon contact with the dissolution medium. The drug may be precipitating out of the supersaturated solution. | - Incorporate a precipitation inhibitor (e.g., HPMC-AS) into the formulation.- Use a dissolution medium containing a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to maintain sink conditions. |
Nanosuspension Formulations
| Problem | Potential Cause | Troubleshooting Steps |
| Inability to achieve the desired particle size. | Insufficient energy input during homogenization or milling. Inappropriate stabilizer concentration. | - Increase the number of homogenization cycles or the milling time.- Optimize the homogenization pressure or milling speed.- Screen different stabilizers and optimize their concentration.[20][21][22] |
| Particle aggregation or crystal growth upon storage. | Ostwald ripening due to thermodynamic instability. Insufficient steric or electrostatic stabilization. | - Use a combination of stabilizers (e.g., a surfactant and a polymer).- Optimize the stabilizer concentration.- Consider lyophilization or spray drying to convert the nanosuspension into a solid dosage form for better stability.[8][10] |
| Contamination from milling media. | Abrasion of the milling beads during the milling process. | - Use high-density, erosion-resistant milling media (e.g., yttrium-stabilized zirconium oxide).- Optimize the milling speed and duration to minimize mechanical stress. |
Self-Emulsifying Drug Delivery Systems (SEDDS)
| Problem | Potential Cause | Troubleshooting Steps |
| Drug precipitation upon aqueous dispersion. | The drug is not sufficiently soluble in the formulation components. The emulsion formed is not stable. | - Screen different oils, surfactants, and co-solvents to maximize this compound's solubility.- Adjust the ratios of oil, surfactant, and co-solvent to optimize the self-emulsification process.[23][24][25] |
| Poor self-emulsification performance (e.g., large droplet size, slow emulsification). | The hydrophilic-lipophilic balance (HLB) of the surfactant system is not optimal. The viscosity of the formulation is too high. | - Use a combination of high and low HLB surfactants to achieve an optimal HLB value (typically 8-12 for o/w emulsions).- Incorporate a co-solvent to reduce the viscosity of the formulation. |
| Incompatibility with capsule shells (e.g., leakage, brittleness). | The formulation components are interacting with the gelatin or HPMC capsule material. | - Use capsule-compatible excipients. For example, high concentrations of some co-solvents like ethanol can be problematic for gelatin capsules.- Consider formulating a solid SEDDS (S-SEDDS) by adsorbing the liquid SEDDS onto a solid carrier.[12][14] |
Quantitative Data Summary
Due to the limited publicly available data for this compound, the following tables present hypothetical yet realistic data based on its physicochemical properties and the expected outcomes of bioavailability enhancement strategies.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Source/Method |
| Molecular Weight | 398.5 g/mol | PubChem[1] |
| XLogP3-AA | 7.3 | PubChem[1] |
| Hydrogen Bond Donors | 3 | PubChem[1] |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL (Estimated) | Based on high LogP |
| Permeability (Papp, Caco-2) | High (e.g., >10 x 10⁻⁶ cm/s) (Expected) | Based on high LogP |
| Predicted BCS Class | Class II or IV | Low Solubility / High or Low Permeability [2][26] |
Table 2: Illustrative Comparison of this compound Formulations
| Formulation | Drug Loading (%) | Particle/Droplet Size | In Vitro Dissolution (at 60 min) | Relative Bioavailability (%) |
| Unprocessed this compound | 100 | > 50 µm | < 5% | 100 (Reference) |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 16.7 | Molecular Dispersion | > 85% | 350 |
| Nanosuspension | 10 | ~250 nm | > 70% | 420 |
| SEDDS | 5 | ~100 nm | > 90% | 550 |
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol) at a predetermined ratio (e.g., 1:5 w/w).
-
Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin film is formed.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a sieve to obtain a uniform particle size.[5][27][28]
Preparation of this compound Nanosuspension by High-Pressure Homogenization
-
Pre-suspension: Disperse micronized this compound in an aqueous solution containing a stabilizer (e.g., Poloxamer 188) using a high-shear mixer.
-
Homogenization: Subject the pre-suspension to high-pressure homogenization (e.g., 1500 bar) for a specific number of cycles (e.g., 20 cycles).
-
Characterization: Analyze the particle size and polydispersity index of the resulting nanosuspension using dynamic light scattering.[21][29][30]
Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study: Add this compound (dissolved in a suitable transport buffer, potentially with a small percentage of a co-solvent like DMSO) to the apical side of the monolayer.
-
Sampling: At predetermined time intervals, collect samples from the basolateral side.
-
Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp).[16][17][31]
Visualizations
Caption: Workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Decision tree for troubleshooting poor in vivo performance of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 3. Applying Biopharmaceutical Classification System (BCS) Criteria to Predict Oral Absorption of Drugs in Dogs: Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. sybespharmacy.com [sybespharmacy.com]
- 6. crsubscription.com [crsubscription.com]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. asianjpr.com [asianjpr.com]
- 12. journals.stmjournals.com [journals.stmjournals.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. mdpi.com [mdpi.com]
- 15. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijsdr.org [ijsdr.org]
- 21. ijcrt.org [ijcrt.org]
- 22. researchgate.net [researchgate.net]
- 23. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. ijpcbs.com [ijpcbs.com]
- 26. criver.com [criver.com]
- 27. rjptonline.org [rjptonline.org]
- 28. japsonline.com [japsonline.com]
- 29. opendata.uni-halle.de [opendata.uni-halle.de]
- 30. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. preprints.org [preprints.org]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Dunnianol
Dunnianol, a neolignan first isolated from the bark of Illicium dunnianum, has attracted interest from the scientific community due to its potential biological activities, including moderate antibacterial properties. This has spurred the development of several synthetic strategies to access this natural product. This guide provides a comparative analysis of two prominent total synthesis routes to this compound, offering insights into their efficiency, key transformations, and experimental execution for researchers in organic synthesis and drug development.
Key Synthetic Strategies
Two notable approaches to the total synthesis of this compound are highlighted here:
-
Denton and Scragg's Convergent Synthesis via Double Suzuki Cross-Coupling: This route is characterized by its conciseness and reliance on a powerful palladium-catalyzed cross-coupling reaction to assemble the terphenyl core in a single key step.
-
A Linear Approach Commencing with Biphenyl-2,2'-diol: This strategy builds the this compound framework in a more stepwise fashion, involving sequential functionalization of a pre-formed biphenyl core.
Comparative Data of Synthesis Routes
| Parameter | Denton and Scragg Route | Biphenyl-2,2'-diol Route (Proposed) |
| Starting Materials | Estragole | Biphenyl-2,2'-diol |
| Key Reaction | Double Suzuki Cross-Coupling | Regioselective Bromination, Grignard Reaction, Allylation |
| Longest Linear Sequence | 4 steps | ~5 steps |
| Overall Yield | 17%[1] | Not Reported |
| Key Reagents | Pd(OAc)₂, PPh₃, Na₂CO₃, BCl₃·SMe₂ | NBS, CH₃I, Mg, Allyl bromide, BBr₃ |
Experimental Protocols
Route 1: Denton and Scragg's Double Suzuki Cross-Coupling
This synthesis begins with commercially available estragole and proceeds through the preparation of two key coupling partners: a dibromophenol and a boronic acid.
1. Preparation of 4-Allyl-2,6-dibromophenol:
-
Demethylation of Estragole: To a solution of estragole in dichloroethane (DCE), boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) is added, and the mixture is refluxed. Following quenching and extraction, 4-allylphenol is obtained.
-
Bromination: The resulting 4-allylphenol is treated with N-bromosuccinimide (NBS) in a suitable solvent to afford 4-allyl-2,6-dibromophenol.
2. Preparation of 4-Allylphenylboronic Acid:
-
Estragole is subjected to ortho-lithiation using an appropriate organolithium reagent, followed by quenching with trimethyl borate and subsequent hydrolysis to yield 4-allylphenylboronic acid.
3. Double Suzuki Cross-Coupling:
-
A mixture of 4-allyl-2,6-dibromophenol, 2.5 equivalents of 4-allylphenylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and sodium carbonate (Na₂CO₃) in a solvent system of isopropanol and water is heated under reflux. This reaction constructs the central terphenyl core, yielding the methyl ether of this compound. The reported yield for this key step is 70%.[2]
4. Demethylation to this compound:
-
The methyl ether of this compound is dissolved in refluxing DCE and treated with BCl₃·SMe₂ to cleave the methyl ether, affording this compound in 70% yield.[2]
Route 2: Proposed Synthesis from Biphenyl-2,2'-diol
This proposed linear sequence would commence with the functionalization of a biphenyl scaffold.
1. Regioselective Bromination:
-
Biphenyl-2,2'-diol is treated with a brominating agent such as N-bromosuccinimide (NBS) to selectively introduce bromine atoms at the positions ortho to the hydroxyl groups.
2. Methylation:
-
The hydroxyl groups of the dibrominated biphenyl are protected as methyl ethers using a suitable methylating agent (e.g., methyl iodide) and a base.
3. Grignard Reaction and Allylation:
-
The dibrominated and methylated biphenyl is reacted with magnesium metal to form a di-Grignard reagent. This intermediate is then quenched with an allyl halide (e.g., allyl bromide) to introduce the three allyl groups.
4. Demethylation:
-
The final step involves the cleavage of the methyl ethers using a strong Lewis acid like boron tribromide (BBr₃) to yield this compound.
Visualizing the Synthetic Pathways
To illustrate the logical flow of the key transformations in each route, the following diagrams are provided.
Caption: Key transformations in the Denton and Scragg synthesis of this compound.
Caption: Proposed key steps for the synthesis of this compound from biphenyl-2,2'-diol.
Concluding Remarks
The Denton and Scragg route offers a convergent and efficient synthesis of this compound, highlighted by the strategic use of a double Suzuki cross-coupling to rapidly construct the complex terphenyl core. While the proposed route starting from biphenyl-2,2'-diol presents a viable linear alternative, its overall efficiency would be highly dependent on the yields of the individual steps, which are yet to be reported. The choice of synthetic route will ultimately depend on factors such as starting material availability, scalability, and the desired level of convergency in the synthetic plan. Further research into optimizing the biphenyl-2,2'-diol route and exploring other novel synthetic strategies will undoubtedly contribute to the accessibility of this compound and its analogues for further biological evaluation.
References
Dunnianol's Antibacterial Potential: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – Dunnianol, a naturally occurring sesquineolignan, has demonstrated moderate antibacterial activity, forming a basis for the development of more potent antimicrobial agents. This guide provides a comparative analysis of the antibacterial spectrum of this compound and its derivatives, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its potential.
Executive Summary
This compound, isolated from Illicium simonsii, exhibits intrinsic antibacterial properties. However, recent research has focused on synthetic modifications of the this compound structure to enhance its efficacy, particularly against drug-resistant pathogens. This guide will detail the known antibacterial spectrum of this compound and its derivatives, compare its activity with established antibiotics, and provide insights into the experimental methodologies used for its validation.
Comparative Antibacterial Spectrum
While comprehensive data on the broad-spectrum activity of unmodified this compound is limited in publicly available literature, research highlights its moderate inhibitory effects. The primary focus of recent studies has been on this compound-based Mannich bases, which have shown significantly improved potency, especially against Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivative (5a') against Staphylococcus aureus
| Bacterial Strain | This compound Derivative (5a') MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 1-2 | Not explicitly stated in the same study |
| Methicillin-Resistant S. aureus (MRSA) (Clinical Isolates) | 1-2 | Not explicitly stated in the same study |
Data sourced from studies on this compound-based Mannich bases, which are derivatives of this compound.[1]
Mechanism of Action
The antibacterial mechanism of action has been primarily elucidated for the more potent this compound derivatives. These compounds have been shown to target and disrupt the bacterial cell membrane, leading to rapid bacterial cell death. This mechanism is distinct from many existing classes of antibiotics, suggesting a potential for these compounds to be effective against bacteria that have developed resistance to other drugs.
Diagram of the Proposed Antibacterial Mechanism of this compound Derivatives
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocols
The antibacterial activity of this compound and its derivatives is primarily evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This is a standard laboratory procedure for assessing the in vitro susceptibility of bacteria to antimicrobial agents.
Broth Microdilution Method Protocol
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound (this compound or its derivative) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells (containing no antimicrobial agent) are included to ensure bacterial growth.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.
Experimental Workflow for MIC Determination
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound serves as a promising scaffold for the development of new antibacterial agents. While its inherent activity is moderate, chemical modifications have yielded derivatives with potent efficacy against clinically relevant pathogens like MRSA. Further research is warranted to fully elucidate the antibacterial spectrum of unmodified this compound and to continue the exploration of its derivatives as potential therapeutic agents. The unique mechanism of action of these compounds makes them particularly interesting candidates in the fight against antimicrobial resistance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
